
2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one is an organic compound that belongs to the class of isothiazolones This compound is characterized by the presence of a bromophenyl group, a chloro group, and a methyl group attached to an isothiazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one typically involves the reaction of 4-bromophenyl isothiocyanate with chloroacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isothiazolone ring. The reaction conditions generally include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as triethylamine or potassium carbonate are often used.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isothiazolone ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or amines.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)ethylamine
- 4-Bromophenylacetic acid
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one is unique due to the presence of both bromine and chlorine atoms on the isothiazolone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H7BrClNOS |
|---|---|
Peso molecular |
304.59 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-chloro-4-methyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7BrClNOS/c1-6-9(12)15-13(10(6)14)8-4-2-7(11)3-5-8/h2-5H,1H3 |
Clave InChI |
SWFFQAVIGHQSRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN(C1=O)C2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


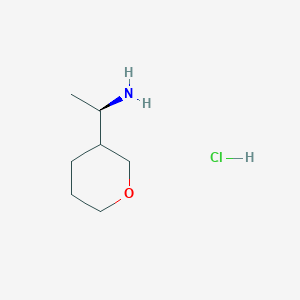
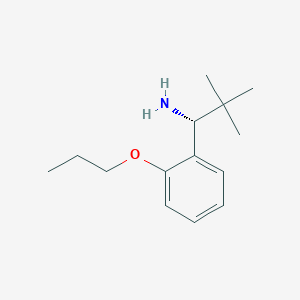

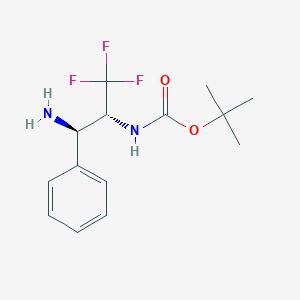
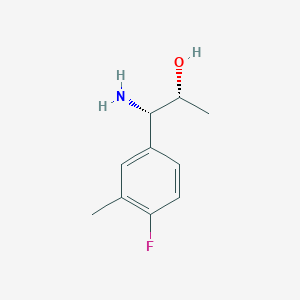
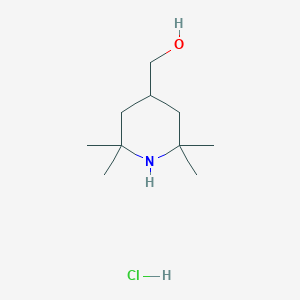
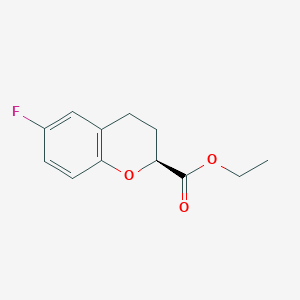
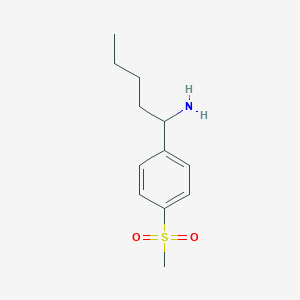

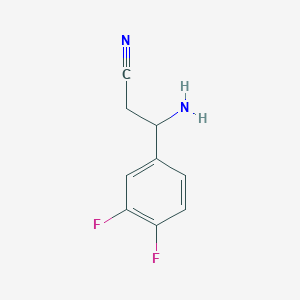

![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)

